N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide
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Description
“N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The compound has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the design of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of the compound features intermolecular hydrogen bonding . The carbonyl functional groups are antiperiplanar .Chemical Reactions Analysis
The compound has been involved in chemical reactions related to the design and synthesis of anti-tubercular agents . It has been evaluated for its inhibitory concentrations (IC 50 and IC 90) against Mycobacterium tuberculosis H37Ra .Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
The molecular weight of the compound is 28732 , which is within the optimal range for oral bioavailability.
Result of Action
Imidazole compounds are known to have a broad range of biological properties and can cause various molecular and cellular effects .
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(19-4-3-15-11-19)17-10-12-1-2-13(16-9-12)18-5-7-21-8-6-18/h1-4,9,11H,5-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJRIBVHEKGAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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